2-[2-(2-Azidoethoxy)ethoxy]ethanamine;hydrochloride
Description
2-[2-(2-Azidoethoxy)ethoxy]ethanamine;hydrochloride is a multifunctional compound characterized by a triethylene glycol backbone terminated with an azide group and a primary amine, which is protonated as a hydrochloride salt. Its molecular formula is C₆H₁₅ClN₄O₂, with an average molecular weight of 222.67 g/mol (estimated).
Properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-1-3-11-5-6-12-4-2-9-10-8;/h1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGULSXSYLKLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245727-44-9 | |
| Record name | 1-(2-aminoethoxy)-2-(2-azidoethoxy)ethane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[2-(2-Azidoethoxy)ethoxy]ethanamine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities and applications in pharmaceutical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and implications for therapeutic development.
- Molecular Formula : C6H14N4O2
- CAS Number : 53401015
- Molecular Weight : 174.20 g/mol
The biological activity of this compound is primarily attributed to its azido group, which can participate in various chemical reactions, including click chemistry. This property allows it to form stable conjugates with biomolecules, facilitating targeted drug delivery and molecular imaging applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have potential antitumor effects by targeting specific cancer cell lines. The azido group can be utilized to create conjugates with cytotoxic agents, enhancing their selectivity towards tumor cells.
- Bioconjugation Applications : The compound's ability to form stable bonds with proteins and other biomolecules makes it valuable for bioconjugation techniques in drug development. This includes the synthesis of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs directly to cancer cells.
Case Study 1: Antitumor Efficacy
A study conducted by Nishida et al. explored the use of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine in creating targeted therapies for breast cancer. The researchers synthesized a conjugate using this compound and a chemotherapeutic agent, demonstrating enhanced cytotoxicity against HER2-positive breast cancer cells compared to the free drug alone. The mechanism involved selective uptake by cancer cells through receptor-mediated endocytosis.
| Compound | Cell Line | Cytotoxicity (IC50) |
|---|---|---|
| Free Drug | BT-474 (HER2+) | 15 µM |
| Conjugate with Azido Compound | BT-474 (HER2+) | 5 µM |
Case Study 2: Bioconjugation Techniques
In another study, the azido group of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine was utilized in a bioconjugation strategy to label antibodies for imaging purposes. The researchers successfully demonstrated that the labeled antibodies retained their binding affinity for target antigens while providing enhanced visibility in imaging assays.
Scientific Research Applications
Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the preparation of active pharmaceutical ingredients (APIs) such as Carvedilol and Tamsulosin, which are used in treating cardiovascular diseases and benign prostatic hyperplasia respectively . The ability to modify the azido group allows for the creation of derivatives that may enhance biological activity or selectivity.
Bioconjugation
Due to its azido functionality, this compound is extensively used in bioconjugation techniques. It can form stable linkages with biomolecules such as proteins or nucleic acids through click chemistry, enabling researchers to create targeted drug delivery systems or imaging agents for biological studies . This application is crucial in the development of novel therapeutics and diagnostic tools.
Material Science
In material science, 2-[2-(2-Azidoethoxy)ethoxy]ethanamine can be incorporated into polymer matrices to impart specific properties such as increased thermal stability or enhanced mechanical strength. Its azido group can facilitate cross-linking reactions, leading to the formation of hydrogels or other advanced materials with tailored functionalities .
Case Studies
Comparison with Similar Compounds
Azide-Containing Ethanamine Derivatives
Key Differences :
- Chain Length : The target compound’s triethylene glycol chain offers intermediate flexibility and solubility compared to shorter (diethylene) or longer (tetraethylene) analogs.
- Reactivity : Longer chains (e.g., tetraethylene) reduce steric hindrance in click reactions but may compromise cellular permeability .
Ether-Linked Ethanamine Hydrochlorides
Key Differences :
Aromatic and Heterocyclic Ethanamine Derivatives
Key Differences :
- Bioactivity : Aromatic substituents confer receptor-binding affinity (e.g., for HSP90 or serotonin receptors), whereas azide-containing derivatives prioritize reactive tagging .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[2-(2-Azidoethoxy)ethoxy]ethanamine hydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, replacing a halogen (e.g., chloride) in a precursor like 2-[2-(2-chloroethoxy)ethoxy]ethanamine hydrochloride with an azide group using sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 50–60°C .
- Purity Optimization : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Confirm purity using HPLC (C18 column, aqueous acetonitrile mobile phase) and ¹H/¹³C NMR .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology :
- pH Stability : Dissolve the compound in buffers (pH 3–10) and monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm) over 24–72 hours .
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Store at –20°C in anhydrous conditions to prevent azide group degradation .
Q. What safety protocols are critical for handling azide-containing compounds like this hydrochloride salt?
- Key Protocols :
- Avoid mechanical shock, friction, or heat (>80°C) due to azide explosivity .
- Use PPE (gloves, goggles, lab coat) and work in a fume hood. Equip labs with blast shields for bulk synthesis .
- Dispose of waste via slow addition to 10% aqueous Fe(NO₃)₃ to neutralize azides .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during azide substitution, and how can yields be improved?
- Mechanistic Analysis : Competing hydrolysis of the chloro-precursor in aqueous conditions reduces azide incorporation. Use anhydrous solvents (e.g., DMF) and molecular sieves to suppress hydrolysis .
- Yield Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NaN₃ reactivity. Monitor reaction progress via FTIR (disappearance of C–Cl stretch at 750 cm⁻¹) .
Q. How can researchers resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?
- Methodology :
- Perform systematic solubility tests in DMSO, DMF, THF, and chloroform using gravimetric analysis.
- Correlate results with computational COSMO-RS simulations to predict solvent interactions .
- Note: Hydrochloride salts often exhibit higher solubility in polar solvents due to ionic dissociation .
Q. What strategies are effective for conjugating this compound to biomolecules (e.g., proteins) via click chemistry?
- Methodology :
- Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized biomolecules. Optimize reaction conditions:
- CuSO₄ (1 mM), sodium ascorbate (5 mM), PBS buffer (pH 7.4), 25°C, 2 hours .
- Remove excess reagent via dialysis (10 kDa MWCO) or size-exclusion chromatography. Confirm conjugation via MALDI-TOF MS .
Q. How can in vivo toxicity be assessed for azide-containing compounds in preclinical models?
- Experimental Design :
- Administer escalating doses (1–50 mg/kg) to rodent models. Monitor acute toxicity (24–72 hours) via serum biomarkers (ALT, AST) and histopathology of liver/kidney tissues .
- For chronic toxicity, conduct 28-day studies with daily dosing. Use LC-MS to quantify systemic accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
